molecular formula C18H22N4O2 B2534760 (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285541-07-2

(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2534760
CAS RN: 1285541-07-2
M. Wt: 326.4
InChI Key: VYYXGFFKAITZBO-XDJHFCHBSA-N
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Description

“(E)-3-cyclopropyl-N’-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the linear formula C18H22N4O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Early Discovery Research

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the early stages of research where scientists are exploring new ideas and hypotheses. The exact applications can vary widely depending on the specific research goals .

Laser Dye Studies

While not the exact compound, a similar compound with a structure of (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) has been synthesized and examined as a new laser medium . The photophysical properties of this compound were investigated under the influence of solvents, concentrations, and pump power excitations . It’s possible that “(E)-3-cyclopropyl-N’-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide” could have similar applications in the field of laser dyes.

Synthesis of Novel Compounds

The compound could potentially be used in the synthesis of novel compounds. For instance, N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . This suggests that “(E)-3-cyclopropyl-N’-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide” could also be used in similar reactions to synthesize new compounds.

Safety and Hazards

This compound is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/eye protection/face protection should be worn .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-ethoxybenzaldehyde with cyclopropyl hydrazine to form (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)hydrazinecarboxamide, which is then reacted with 1-bromo-3-chloropropane to form (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)hydrazinecarboxamide. This compound is then reacted with hydrazine hydrate and 1H-pyrazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "cyclopropyl hydrazine", "1-bromo-3-chloropropane", "hydrazine hydrate", "1H-pyrazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with cyclopropyl hydrazine in ethanol to form (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)hydrazinecarboxamide.", "Step 2: Reaction of (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)hydrazinecarboxamide with 1-bromo-3-chloropropane in ethanol to form (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)hydrazinecarboxamide.", "Step 3: Reaction of (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)hydrazinecarboxamide with hydrazine hydrate and 1H-pyrazole-5-carboxylic acid in ethanol to form (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide." ] }

CAS RN

1285541-07-2

Product Name

(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide

Molecular Formula

C18H22N4O2

Molecular Weight

326.4

IUPAC Name

5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H22N4O2/c1-3-15(12-7-9-14(10-8-12)24-4-2)19-22-18(23)17-11-16(20-21-17)13-5-6-13/h7-11,13H,3-6H2,1-2H3,(H,20,21)(H,22,23)/b19-15+

InChI Key

VYYXGFFKAITZBO-XDJHFCHBSA-N

SMILES

CCC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)OCC

solubility

not available

Origin of Product

United States

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